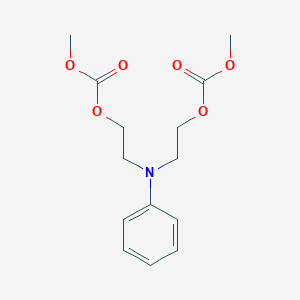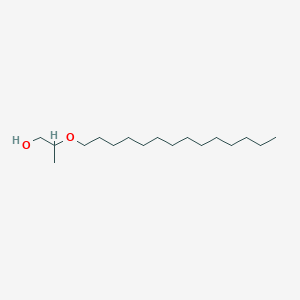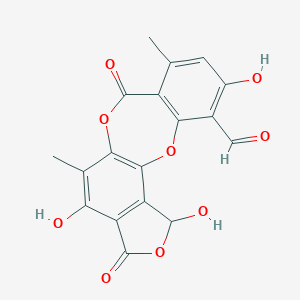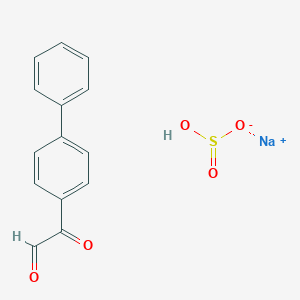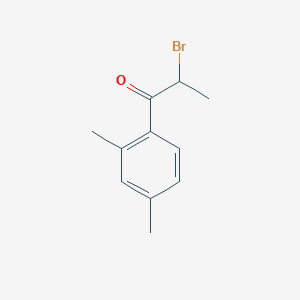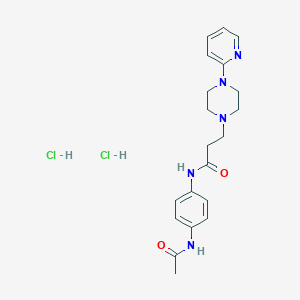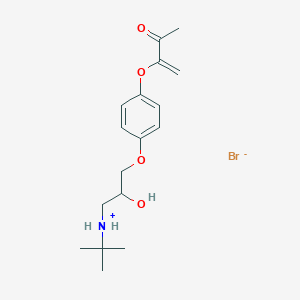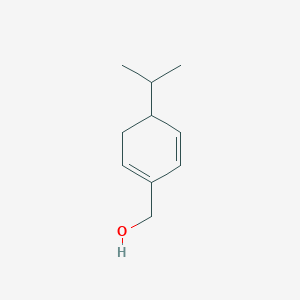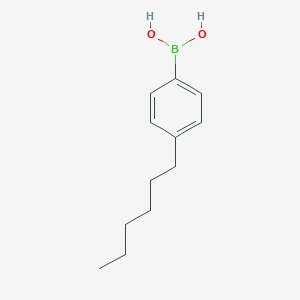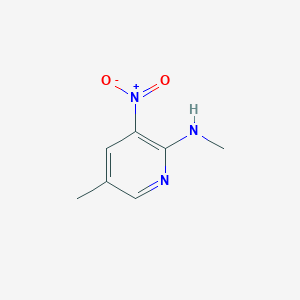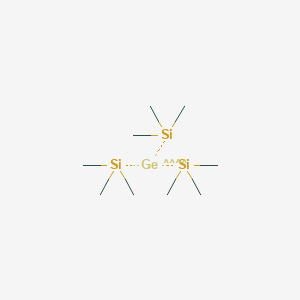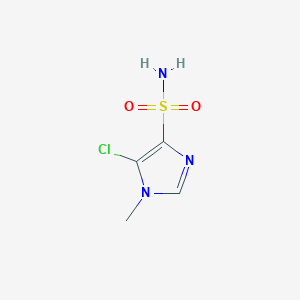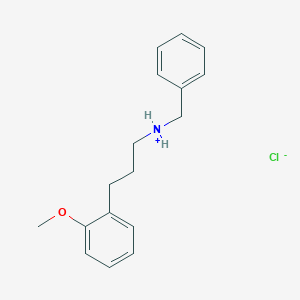
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-, commonly known as TCB, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCB is a unique molecule that possesses a rigid and stable structure, which makes it an attractive candidate for use in drug discovery, materials science, and other research areas.
作用机制
The mechanism of action of TCB is not well understood, but it is believed to act on various cellular pathways involved in cell growth and division. TCB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
TCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TCB can inhibit the growth of cancer cells and induce apoptosis. TCB has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation. In vivo studies have shown that TCB can reduce tumor growth in mice and improve cognitive function in rats.
实验室实验的优点和局限性
The advantages of using TCB in lab experiments include its rigid and stable structure, which makes it an attractive candidate for use in drug design. TCB also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. The limitations of using TCB in lab experiments include its complex synthesis process, which can make it difficult to obtain pure samples. TCB also has limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research involving TCB. One potential area of research is the development of new drugs based on the TCB scaffold. TCB has been shown to have activity against various types of cancer cells, and it may be possible to develop new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of TCB's mechanism of action. Understanding how TCB works at the molecular level could lead to the development of new drugs that target specific cellular pathways involved in disease. Finally, there is potential for the use of TCB in materials science, as its rigid and stable structure could make it an attractive candidate for use in the development of new materials with unique properties.
合成方法
The synthesis of TCB is a complex process that involves several steps. The most commonly used method for synthesizing TCB is through the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of TCB is dependent on the reaction conditions and the purity of the starting materials.
科学研究应用
TCB has been extensively studied for its potential applications in drug discovery. The rigid and stable structure of TCB makes it an attractive candidate for use in drug design, as it can act as a scaffold for the development of new drugs. TCB has been shown to have activity against various types of cancer cells, and it has also been studied for its potential use in the treatment of neurodegenerative diseases.
属性
CAS 编号 |
103185-26-8 |
|---|---|
产品名称 |
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- |
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
InChI 键 |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
规范 SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
其他 CAS 编号 |
103185-26-8 |
同义词 |
1-(3,3-dimethylbut-1-ynyl)adamantane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



